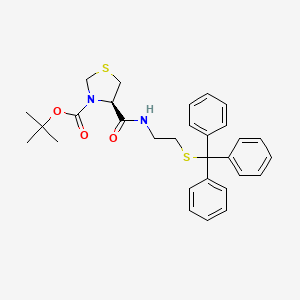
(R)-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate is a complex organic compound with a thiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, tritylthio, and carbamoyl groups, makes it a versatile molecule for synthetic and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting an amino acid derivative with a thiol compound under acidic conditions.
Introduction of Tritylthio Group: The tritylthio group is introduced by reacting the thiazolidine intermediate with trityl chloride in the presence of a base such as triethylamine.
Carbamoylation: The carbamoyl group is added by reacting the intermediate with an isocyanate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tritylthio group, where nucleophiles like thiols or amines can replace the trityl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thiols, amines, bases like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving thiazolidine rings. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiazolidine ring is a common motif in many pharmaceutical agents, and modifications of this compound can lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The tritylthio group can undergo redox reactions, affecting cellular redox states. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring but different functional groups.
N-tert-Butoxycarbonyl-L-cysteine: Contains a tert-butyl ester and a thiol group, similar to the tritylthio group.
Tritylthioacetic acid: Contains the tritylthio group but lacks the thiazolidine ring.
Uniqueness
®-tert-Butyl 4-((2-(tritylthio)ethyl)carbamoyl)thiazolidine-3-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H34N2O3S2 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-(2-tritylsulfanylethylcarbamoyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C30H34N2O3S2/c1-29(2,3)35-28(34)32-22-36-21-26(32)27(33)31-19-20-37-30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26H,19-22H2,1-3H3,(H,31,33)/t26-/m0/s1 |
Clave InChI |
RHCOSTNWFDHTSQ-SANMLTNESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)NCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)N1CSCC1C(=O)NCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



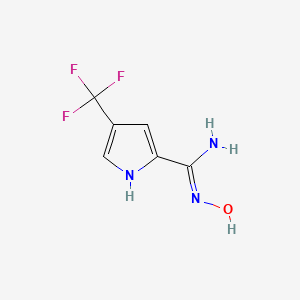

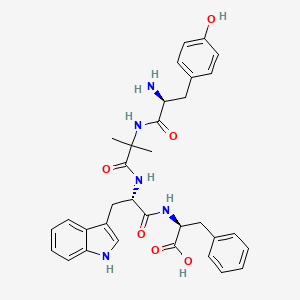
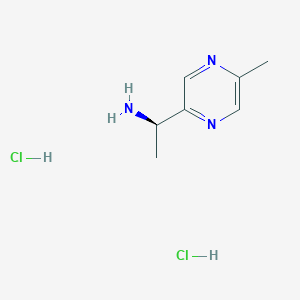

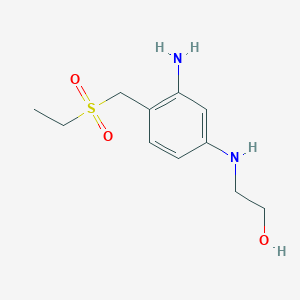



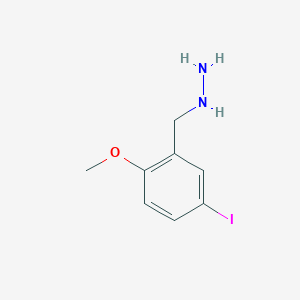
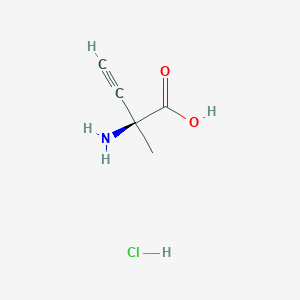

![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)
